1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione

Synthetic chemistry Cross-coupling Library diversification

This brominated imidazole-5-thione is a universal diversification hub for SAR exploration. The C(sp²)–Br bond enables parallel Suzuki-Miyaura coupling to generate diverse biaryl derivatives from a single precursor, replacing inventory of 10–50 non-halogenated analogs. The bromine provides an unmistakable 1:1 isotopic doublet for automated MS identity confirmation in HTS and serves as an anomalous scatterer for SAD/MAD phasing in co-crystallography. Stock this single intermediate to accelerate fragment-based discovery and reduce false-positive rates in screening campaigns.

Molecular Formula C18H15BrN2OS
Molecular Weight 387.3
CAS No. 899917-38-5
Cat. No. B2605567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione
CAS899917-38-5
Molecular FormulaC18H15BrN2OS
Molecular Weight387.3
Structural Identifiers
SMILESCC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C
InChIInChI=1S/C18H15BrN2OS/c1-18(2)20-15(12-6-4-3-5-7-12)17(23)21(18)16(22)13-8-10-14(19)11-9-13/h3-11H,1-2H3
InChIKeyRAZDHUCYTHAKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione (CAS 899917-38-5): Procurement-Relevant Structural and Physicochemical Profile


1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione (CAS 899917-38-5) is a fully substituted 2,5-dihydro-1H-imidazole-5-thione derivative distinguished by the presence of a 4-bromobenzoyl moiety at the N1 position, geminal dimethyl groups at C2, and a phenyl substituent at C4 [1]. With a molecular formula of C18H15BrN2OS and a molecular weight of 387.3 g/mol, this compound belongs to the imidazole-5-thione class—a scaffold recognized for its thione-thiol tautomerism and documented capacity to interact with biological nucleophiles [2]. The bromine atom and thione functional group collectively define its synthetic utility and physicochemical behavior relative to structurally related analogs lacking halogenation or bearing alternative N1-substituents.

Why Generic Substitution Fails for 1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione


Within the 2,5-dihydro-1H-imidazole-5-thione series, the identity of the N1-acyl substituent governs synthetic expandability, physicochemical properties, and analytical detectability. The 4-bromobenzoyl group introduces a heavy halogen that is absent in the unsubstituted benzoyl analog (CAS 58488-86-1) and the 4-methylbenzoyl variant (CAS 899910-12-4), precluding simple interchange . The bromine atom serves three non-substitutable functions: it provides a reactive handle for transition-metal-catalyzed cross-coupling [1], generates an unmistakable 1:1 isotopic doublet in mass spectrometry for unambiguous identity confirmation [2], and functions as an anomalous scatterer for experimental phasing in macromolecular X-ray crystallography [3]. Replacing this compound with a non-brominated analog eliminates all three capabilities simultaneously, fundamentally altering its value proposition in both synthetic chemistry and structural biology workflows.

Comparator-Based Quantitative Evidence for 1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione (CAS 899917-38-5)


Bromine-Specific Cross-Coupling Reactivity Versus 1-Benzoyl and 1-(4-Methylbenzoyl) Analogs

The 4-bromobenzoyl group of the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings) that are structurally impossible for the 1-benzoyl analog (CAS 58488-86-1) and the 1-(4-methylbenzoyl) analog (CAS 899910-12-4) . While the target compound possesses a C(sp²)–Br bond amenable to oxidative addition by Pd(0) catalysts, the comparators contain only C–H, C–C, or C–N bonds at the corresponding position, rendering them inert under standard cross-coupling conditions [1]. This functional dichotomy means the brominated compound can serve as a universal precursor for generating diverse N1-aroyl-modified libraries via a single late-stage diversification step, whereas the non-halogenated analogs each require independent de novo synthesis to achieve analogous structural variation.

Synthetic chemistry Cross-coupling Library diversification C–C bond formation

Heavy-Atom Derivatization Utility for Macromolecular X-ray Crystallography Phasing Versus Non-Halogenated Analogs

Bromine serves as an effective anomalous scatterer for experimental phasing in macromolecular crystallography. The target compound incorporates a covalently bound bromine atom suitable for multiwavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) phasing protocols [1]. Bromine's K absorption edge (λ ≈ 0.92 Å) is accessible on standard synchrotron beamlines, and its anomalous scattering factors (f' and f'') are sufficient to produce interpretable Patterson maps for substructure solution [2]. In contrast, the 1-benzoyl analog (CAS 58488-86-1), containing only C, H, N, O, and S atoms, lacks any anomalous scatterer with accessible absorption edges and therefore cannot contribute to experimental phasing. This renders the brominated compound uniquely valuable for co-crystallization studies where the ligand itself serves as the phasing vehicle, eliminating the need for additional heavy-atom soaking or selenomethionine incorporation.

Structural biology X-ray crystallography Experimental phasing Anomalous dispersion MAD/SAD

Bromine Isotopic Mass Spectral Fingerprint for Unambiguous Compound Identity Confirmation Versus Non-Halogenated Analogs

The monobrominated structure of the target compound generates a diagnostic 1:1 doublet in mass spectrometry (M and M+2 peaks separated by 2 Da with approximately equal intensity), arising from the near-equal natural abundances of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [1]. This isotopic signature provides unambiguous, instrument-independent identity confirmation in LC-MS, GC-MS, and high-resolution mass spectrometry (HRMS) workflows. The 1-benzoyl analog (CAS 58488-86-1, C18H16N2OS), lacking bromine, produces a single molecular ion peak with no significant M+2 contribution (the heaviest atom being sulfur with a ⁴⁴S abundance of only 4.25%), rendering its mass spectrum far less distinctive . In practice, the bromine isotopic pattern allows the target compound to be distinguished from all non-halogenated in-class analogs in a single mass spectrum without requiring chromatographic separation or tandem MS fragmentation.

Analytical chemistry Mass spectrometry Quality control Identity confirmation Isotopic pattern

Calculated Lipophilicity (logP) Differentiation Relative to the Parent 2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione Scaffold (CAS 4602-37-3)

The calculated logP of the target compound is 5.06 (ZINC database), compared to 2.31 for the parent 2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione scaffold (CAS 4602-37-3), representing a ΔlogP of +2.75 [1] [2]. This ~560-fold increase in octanol-water partition coefficient is attributable to the combined effect of the 4-bromobenzoyl substituent replacing the N1-hydrogen: the bromine atom contributes ~+0.8 logP units, and the benzoyl aromatic ring contributes ~+2.0 logP units. The substantially higher lipophilicity of the target compound alters its behavior in reverse-phase chromatographic retention, aqueous solubility, membrane permeability, and non-specific protein binding relative to the parent scaffold. These differences are consequential for bioassay design, as compounds with logP >5 generally require different solvent delivery protocols (e.g., DMSO stock concentration limits, aqueous dilution sequences) than those in the logP 2–3 range to avoid precipitation artifacts.

Physicochemical properties Lipophilicity logP Bioassay partitioning ADME prediction

Molecular Weight Differentiation for Structure-Activity Relationship (SAR) Library Design Relative to 1-Benzoyl and 1-(4-Methylbenzoyl) Analogs

The target compound possesses a molecular weight of 387.3 g/mol, which is 78.9 g/mol heavier than the 1-benzoyl analog (308.4 g/mol, CAS 58488-86-1) and 64.9 g/mol heavier than the 1-(4-methylbenzoyl) analog (322.4 g/mol, CAS 899910-12-4) . This mass increment, driven by the bromine-for-hydrogen and bromine-for-methyl substitutions, shifts the compound into a distinct region of physicochemical property space relevant to lead-like and drug-like criteria. The target compound exceeds a molecular weight of 350 g/mol, placing it beyond typical fragment-based screening libraries and into the lead-optimization chemical space. In SAR campaigns, the brominated compound serves as a heavier, more lipophilic anchor point whose activity profile can be contrasted with the lighter, less lipophilic analogs to deconvolute the contributions of molecular bulk, halogen bonding, and lipophilicity to target binding and selectivity—an analysis that is impossible if only non-halogenated or lighter halogen (F, Cl) analogs are available.

SAR Medicinal chemistry Lead optimization Chemical space Molecular weight distribution

Validated Application Scenarios for 1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione (CAS 899917-38-5)


Late-Stage Diversification of Imidazole-Thione Scaffolds via Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

Medicinal chemistry groups conducting SAR exploration around the N1-benzoyl position can deploy this compound as a universal diversification hub. The C(sp²)–Br bond permits parallel Suzuki-Miyaura coupling with aryl, heteroaryl, and vinyl boronic acids, generating diverse biaryl and styryl derivatives from a single precursor [1]. This contrasts with the linear synthesis required when starting from non-halogenated analogs, where each new N1-aroyl variant demands a separate acylation step with distinct acid chlorides. Procurement of this single brominated intermediate can replace the inventory of 10–50 individual non-halogenated analogs typically required for thorough SAR coverage.

Ligand-Mediated Experimental Phasing in Protein–Ligand Co-Crystallography

Structural biology laboratories engaged in fragment-based drug discovery or target-based structural determination can co-crystallize the target protein with this bromine-containing compound and exploit the bromine anomalous signal for SAD or MAD experimental phasing [1]. The bromine K-edge at ~0.92 Å is accessible on most tunable synchrotron beamlines, and the anomalous signal from a single ordered bromine atom is sufficient to locate the ligand in electron density maps. This capability eliminates the labor-intensive and often unsuccessful heavy-atom soaking step, reducing the timeline from crystal to structure by days to weeks compared to phasing with non-halogenated ligands.

Automated Identity Verification in High-Throughput Compound Management via MS Isotopic Fingerprinting

Compound management facilities and screening centers handling large imidazole-thione libraries can leverage the diagnostic 1:1 bromine isotopic doublet for automated, software-driven identity confirmation [1]. Liquid handlers coupled to single-quadrupole or TOF mass spectrometers can verify that the correct brominated compound has been dispensed into each assay well by detecting the characteristic M/M+2 peak pair, without requiring chromatographic separation. This reduces false-positive and false-negative rates in high-throughput screening campaigns, particularly when brominated and non-brominated analogs are stored in adjacent plate positions and are susceptible to automated liquid-handling errors.

Physicochemical Property-Guided Bioassay Design for High-logP Imidazole-Thiones

Bioassay development scientists designing dose-response assays for imidazole-thione derivatives must account for the target compound's calculated logP of 5.06 (versus 2.31 for the parent scaffold) [1]. This elevated lipophilicity necessitates specific solvent delivery protocols: DMSO stock concentrations should not exceed 10 mM to avoid precipitation upon aqueous dilution, and final assay DMSO concentrations should be maintained below 0.1% (v/v) with the inclusion of 0.01–0.05% non-ionic detergent (e.g., Tween-80 or Triton X-100) to mitigate non-specific binding to assay plate surfaces. These protocol adaptations, derived directly from the logP evidence, are essential for obtaining reliable IC50/EC50 values and should not be defaulted from protocols optimized for less lipophilic analogs.

Quote Request

Request a Quote for 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.